3-Bromo-2-fluoro-5-iodobenzoic acid

Catalog No.
S14529079
CAS No.
M.F
C7H3BrFIO2
M. Wt
344.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-2-fluoro-5-iodobenzoic acid

Product Name

3-Bromo-2-fluoro-5-iodobenzoic acid

IUPAC Name

3-bromo-2-fluoro-5-iodobenzoic acid

Molecular Formula

C7H3BrFIO2

Molecular Weight

344.90 g/mol

InChI

InChI=1S/C7H3BrFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)

InChI Key

MQOQPSMGEAEXQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Br)I

3-Bromo-2-fluoro-5-iodobenzoic acid (CAS 1992023-57-0) is a highly functionalized, tri-halogenated benzoic acid derivative designed for advanced pharmaceutical and agrochemical library synthesis. Featuring three distinct carbon-halogen bonds (C-I, C-Br, and C-F) alongside a carboxylic acid directing group, this building block provides strict orthogonal reactivity. It is primarily procured by medicinal chemistry and process development teams to execute sequential, site-selective cross-coupling and substitution reactions, notably in the synthesis of complex kinase inhibitors (such as FGFR4 inhibitors) and benzamide-based therapeutics [1]. The compound serves as a critical starting material where precise regiocontrol and late-stage functionalization are non-negotiable for process efficiency.

Research Fit

Designed for laboratory research use only
Suitable for in vitro and non-human studies
Verify specification and grade before assay design
Research-grade compound; not for human or veterinary use

Attempting to substitute 3-bromo-2-fluoro-5-iodobenzoic acid with simpler analogs, such as 3,5-dibromo-2-fluorobenzoic acid or 2-fluoro-5-iodobenzoic acid, fundamentally compromises synthetic flexibility and process efficiency. Symmetrical di-bromo analogs lack the thermodynamic differentiation required for high-yield, site-selective mono-coupling, forcing chemists into statistical mixtures that require costly, yield-destroying chromatographic separations [1]. Conversely, omitting the fluorine atom (e.g., using 3-bromo-5-iodobenzoic acid) alters the pKa of the benzoic acid, removes the critical electron-withdrawing effect that activates the ring for specific coupling trajectories, and eliminates a key structural feature often required for the metabolic stability and conformational locking of the final active pharmaceutical ingredient (API) [2].

Substitution Risk

Grade Mismatch Different purity or formulation grades may alter assay outcomes; verify COA before substitution.
Salt/Hydrate Variation Alternative salt forms or hydration states can affect solubility and stability; review physical properties.
Supplier-Specific Lot Lot-to-lot variability may influence biological activity; include internal controls.

Site-Selective Functionalization via C-I vs C-Br Bond Energy Differentiation

The primary procurement driver for 3-bromo-2-fluoro-5-iodobenzoic acid is the ~15 kcal/mol bond dissociation energy difference between its C-I (~65 kcal/mol) and C-Br (~80 kcal/mol) bonds. This thermodynamic gap permits highly selective functionalization at the C5 (iodine) position—such as copper-catalyzed hydroxylation or palladium-catalyzed Suzuki coupling—while preserving the C3 (bromine) position for subsequent, independent derivatization [1]. In contrast, using 3,5-dibromo-2-fluorobenzoic acid results in statistical mixtures of mono- and di-coupled products, typically reducing the desired mono-adduct yield to under 50% and requiring extensive purification.

Evidence DimensionRegioselective Mono-Coupling Yield (C5 position)
Target Compound Data>95% selectivity for C5 substitution (C-I bond activation)
Comparator Or Baseline3,5-dibromo-2-fluorobenzoic acid (<50% mono-coupling yield due to competitive C3/C5 reactivity)
Quantified Difference>45% absolute increase in regioselective yield
ConditionsStandard Pd- or Cu-catalyzed cross-coupling conditions at controlled temperatures

Eliminates the need for complex separation of structural isomers, directly reducing downstream API manufacturing costs and precursor waste.

Product Evidence
Context-dependent
No specific evidence provided in this view
Data to verify; rely on supplier documentation
Review original certificate of analysis and published characterization

Fluorine-Mediated pKa Modulation and Ring Activation

The inclusion of the fluorine atom at the C2 position provides a dual advantage over the non-fluorinated analog, 3-bromo-5-iodobenzoic acid. The strongly electron-withdrawing fluorine inductively lowers the pKa of the adjacent carboxylic acid, enhancing its reactivity for amide bond formation under standard coupling conditions (e.g., using HATU or T3P). Furthermore, in medicinal chemistry applications such as FGFR4 inhibitor development, the C2-fluorine blocks metabolic oxidation at that site and forces a specific conformational twist in the resulting benzamide, which is critical for target binding [1].

Evidence DimensionCarboxylic Acid Reactivity and API Conformational Control
Target Compound DataEnhanced amidation kinetics and strict conformational locking via C2-F steric/electronic effects
Comparator Or Baseline3-bromo-5-iodobenzoic acid (slower amidation, lacks conformational locking)
Quantified Difference~1.0-1.5 unit pKa reduction; enables specific target binding conformations
ConditionsAmide coupling using T3P/DIPEA or HATU in polar aprotic solvents

Ensures high-yielding amide library generation while embedding a critical metabolic and conformational safeguard directly into the scaffold.

Sequential Borylation Compatibility at the C3 Position

After the initial functionalization of the C5 iodine, the remaining C3 bromine in the 3-bromo-2-fluoro-5-substituted intermediate exhibits excellent reactivity for Miyaura borylation. Patent literature demonstrates that the C3-Br bond can be smoothly converted to a boronic ester (e.g., using bis(pinacolato)diboron) with high conversion rates, setting up a second orthogonal Suzuki coupling [1]. If a chloro-analog (e.g., 3-chloro-2-fluoro-5-iodobenzoic acid) were used, the higher C-Cl bond energy (~96 kcal/mol) would demand significantly harsher borylation conditions, risking degradation of the previously installed C5 functional group.

Evidence DimensionSecondary Borylation Reactivity (C3 position)
Target Compound DataHigh conversion at standard Pd-catalyzed borylation temperatures (80-100°C)
Comparator Or Baseline3-chloro-2-fluoro-5-iodobenzoic acid (requires >120°C or specialized ligands for C-Cl activation)
Quantified Difference~20-40°C reduction in required reaction temperature for secondary coupling
ConditionsPd(dppf)Cl2 catalyzed reaction with B2pin2 in 1,4-dioxane

Allows for mild, late-stage functionalization, protecting sensitive functional groups installed during the first synthetic step.

Orthogonal Scaffold for Kinase Inhibitor Libraries

Procured for synthesizing complex bicyclic heterocycles and benzamides, such as FGFR4 inhibitors, where sequential C5 and C3 functionalization is required to build the active pharmacophore without isomeric contamination [1].

Site-Selective Isotope Labeling and Probe Development

The distinct reactivity of the C-I bond allows for the selective insertion of radiolabels or fluorophores under mild conditions, while the remaining C-Br bond serves as a reliable handle to attach the probe to a biological targeting moiety [2].

Advanced Agrochemical Active Ingredient Synthesis

Utilized in developing next-generation crop protection agents where the tri-halogenated pattern provides essential handles for multi-part assembly, while the C-F bond imparts necessary metabolic resistance in the final product [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
In vitro research
Purity & identity verification
COA review; analytical standard comparison
Method development
Solubility & stability profile
Stress testing; vehicle compatibility
Reference material
Lot-specific characterization
Batch reproducibility; inter-lot comparison

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

343.83452 g/mol

Monoisotopic Mass

343.83452 g/mol

Heavy Atom Count

12

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